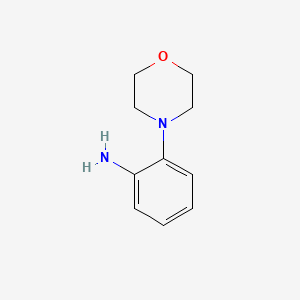
2-Morpholinoaniline
概要
説明
2-Morpholinoaniline, also known as 2-(4-Morpholinyl)aniline, is a synthetic organic compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 g/mol . The compound is solid in form .
Synthesis Analysis
The synthesis of 2-Morpholinoaniline involves a multi-step reaction . The process includes the use of copper (I) iodide, potassium phosphate, ethylenediamine, copper (II) acetate monohydrate, [bis(acetoxy)iodo]benzene, magnesium chloride, and sodium hydroxide . The reaction conditions vary for each step, including different temperatures and atmospheres .Molecular Structure Analysis
The SMILES string representation of 2-Morpholinoaniline isNc1ccccc1N2CCOCC2 . This representation helps in understanding the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Morpholinoaniline is a solid compound . It has a molecular weight of 178.23 g/mol . The compound’s InChI Key isQKWLVAYDAHQMLG-UHFFFAOYSA-N .
科学的研究の応用
Electrochemical Synthesis and Oxidation Studies
Research has explored the electrochemical oxidation of 2-Morpholinoaniline derivatives, demonstrating their potential in green and environmentally friendly synthesis processes. For instance, studies on the electrochemical trimerization of 4-morpholinoaniline have shown that it can be conducted in aqueous solutions under various pH conditions, leading to the production of trimeric forms of the compound with high atom economy and environmental friendliness Esmaili & Nematollahi, 2011. Similarly, the electrochemical oxidation of derivatives like 2,5-diethoxy-4-morpholinoaniline has been thoroughly investigated, revealing insights into the potential chemical transformations and the formation of complex products under varying pH conditions Beiginejad & Nematollahi, 2013.
Catalytic and Synthetic Applications
2-Morpholinoaniline has found applications in catalysis and synthetic chemistry, particularly in the formation of complex organic molecules. A noteworthy study detailed the palladium-catalyzed dehydrative tandem benzylation of 2-morpholinoanilines, presenting a novel and efficient route for synthesizing N-(1,2-diphenylethyl)-2-morpholinoanilines. This process emphasizes the compound's utility in forming new C–C bonds under mild conditions, showcasing its significance in organic synthesis Hikawa et al., 2018.
Pharmacological and Biological Studies
The precursor compound 3-fluoro-4-morpholinoaniline, closely related to 2-morpholinoaniline, underscores the importance of morpholinoaniline derivatives in pharmacology. It serves as a critical intermediate for the antibiotic drug linezolid, leading to the synthesis of new sulfonamides and carbamates with notable antimicrobial activity. These derivatives have demonstrated efficacy against a range of bacterial and fungal strains, highlighting the therapeutic potential of morpholinoaniline derivatives in medicine Janakiramudu et al., 2017.
Photophysical Studies
2-Morpholinoaniline derivatives have been investigated for their photophysical properties, particularly in the development of new phthalocyanine compounds with potential applications in photodynamic therapy (PDT). Research into tosylated 4-morpholinoaniline units fused with phthalocyanines has shown promising results in DNA interaction studies and anticancer properties, indicating the potential of these compounds in therapeutic applications targeting cancer cells Yalazan et al., 2020.
Safety and Hazards
2-Morpholinoaniline is classified as hazardous under the Hazardous Products Regulations . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation are recommended when handling this compound .
Relevant Papers One relevant paper discusses a palladium-catalyzed dehydrative tandem benzylation of 2-morpholinoanilines . This research represents a straightforward and efficient synthetic route for N-(1,2-diphenylethyl)-2-morpholinoanilines . Another paper presents a novel and efficient approach for the synthesis of momelotinib, where 4-morpholinoaniline, a compound similar to 2-Morpholinoaniline, is used .
作用機序
Target of Action
2-Morpholinoaniline, also known as 2-(4-Morpholinyl)aniline , is a compound that has been used in various chemical reactions.
Mode of Action
It has been used in a palladium-catalyzed dehydrative n-benzylation/c–h benzylation cascade . This reaction involves the chemoselective benzylation at the benzylic position of N-benzyl-2-morpholinoaniline to form a new C(sp3)–C(sp3) bond .
Biochemical Pathways
The compound has been used in a palladium-catalyzed dehydrative n-benzylation/c–h benzylation cascade , which suggests that it may interact with palladium and benzyl alcohols in biochemical reactions.
Pharmacokinetics
The compound is a solid with a melting point of 97-101 °c , which may influence its absorption and distribution in the body.
Result of Action
It has been used in a palladium-catalyzed dehydrative n-benzylation/c–h benzylation cascade , suggesting that it may have a role in the formation of new C(sp3)–C(sp3) bonds .
Action Environment
The palladium-catalyzed dehydrative n-benzylation/c–h benzylation cascade in which it is used can be achieved under mild reaction conditions without the need for bases or other additives , suggesting that the reaction environment may influence its action.
特性
IUPAC Name |
2-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWLVAYDAHQMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352822 | |
| Record name | 2-Morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoaniline | |
CAS RN |
5585-33-1 | |
| Record name | 2-Morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Morpholinoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Morpholinoaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB36FZG3HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-morpholinoaniline a valuable building block in organic synthesis, particularly in the context of the provided research?
A1: The research highlights the use of 2-morpholinoaniline as a starting material in a palladium-catalyzed dehydrative tandem benzylation reaction [, ]. This reaction efficiently forms N-(1,2-diphenylethyl)-2-morpholinoanilines, demonstrating the compound's utility in constructing complex molecules. The reaction proceeds through a cascade mechanism involving N-benzylation followed by a selective C–H benzylation at the benzylic position. This "on water" protocol offers an atom-economical approach with water as the sole co-product, highlighting the potential for green chemistry applications.
Q2: How does the structure of 2-morpholinoaniline influence its reactivity in the palladium-catalyzed reactions described in the research?
A2: The research investigates the mechanism of the palladium-catalyzed reaction involving 2-morpholinoaniline. Kinetic isotope effect (KIE) experiments suggest that C–H bond activation is a key step in the reaction mechanism []. Additionally, a Hammett study using substituted 2-morpholinoanilines revealed a negative ρ value, indicating the development of a positive charge in the transition state during the reaction. These findings provide valuable insights into the reactivity of 2-morpholinoaniline and its behavior in palladium-catalyzed transformations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




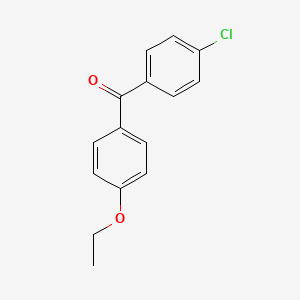
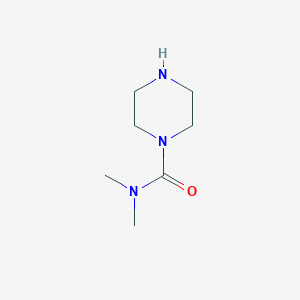
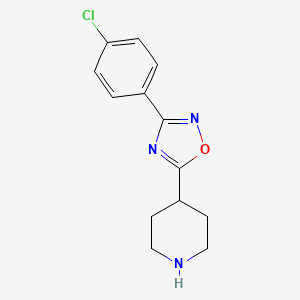
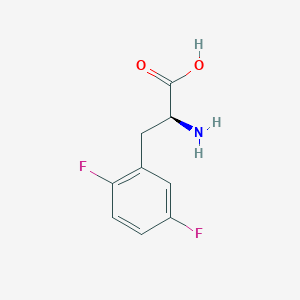

![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)

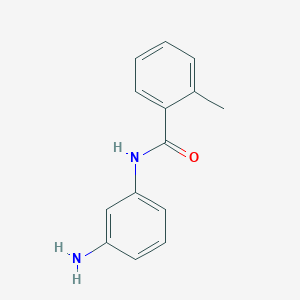

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)